2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole
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Overview
Description
2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with chloromethyl and difluoromethoxy substituents under specific conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of microwave-assisted synthesis has been reported to provide rapid access to functionalized benzoxazoles in green media . This method is advantageous due to its environmentally benign nature and high yield.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: Further cyclization reactions can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)benzo[d]oxazole
- 5-(Difluoromethoxy)benzo[d]oxazole
- 2-(Difluoromethyl)benzo[d]oxazole
Uniqueness
2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole is unique due to the presence of both chloromethyl and difluoromethoxy groups. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming diverse derivatives .
Properties
Molecular Formula |
C9H6ClF2NO2 |
---|---|
Molecular Weight |
233.60 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(difluoromethoxy)-1,3-benzoxazole |
InChI |
InChI=1S/C9H6ClF2NO2/c10-4-8-13-6-3-5(14-9(11)12)1-2-7(6)15-8/h1-3,9H,4H2 |
InChI Key |
CAYLPZNLKSBKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)N=C(O2)CCl |
Origin of Product |
United States |
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